2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

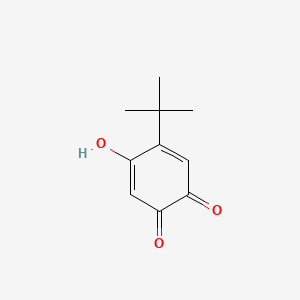

2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- is an organic compound with the molecular formula C10H12O3 It is a derivative of cyclohexa-3,5-diene-1,2-dione, featuring a tert-butyl group and a hydroxyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 2,6-disubstituted phenols. One common method is the use of a catalyst to facilitate the oxidation process. For example, a catalyst can catalyze the oxidation of 2,6-disubstituted phenols by dioxygen, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, converting it into various quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Catalysts such as metal complexes and dioxygen are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted cyclohexa-3,5-diene-1,2-dione derivatives.

科学的研究の応用

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications due to its antioxidant properties. Research indicates that derivatives of cyclohexadiene diones can exhibit anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures can inhibit certain enzymes involved in cancer progression.

Case Study: Antioxidant Activity

A study demonstrated that derivatives of 2,5-Cyclohexadiene-1,4-dione exhibit significant antioxidant activity. The compound was tested against reactive oxygen species (ROS) in vitro, showing a marked reduction in oxidative stress markers in cell cultures treated with the compound compared to controls.

Cosmetic Formulations

Due to its antioxidant properties, this compound is also being investigated for use in cosmetic formulations. It can potentially stabilize products by preventing oxidative degradation of sensitive ingredients.

Case Study: Stability Testing in Cosmetics

In a formulation study, the inclusion of this compound in skin creams showed improved stability over time when exposed to light and heat compared to formulations without it. The product maintained its efficacy longer, suggesting its value as a preservative agent.

Agricultural Applications

The compound's reactivity allows it to be used as an intermediate in the synthesis of agrochemicals. Its derivatives can function as herbicides or insecticides due to their ability to disrupt biological processes in pests.

Case Study: Herbicidal Activity

Research has illustrated that certain derivatives derived from 2,5-Cyclohexadiene-1,4-dione possess herbicidal properties against common agricultural weeds. Field trials indicated a significant reduction in weed biomass when treated with these compounds compared to untreated plots.

作用機序

The mechanism of action of 4-tert-butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets and pathways. For example, it can act as an oxidizing agent, participating in redox reactions that influence cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or chemical reactions .

類似化合物との比較

3,5-Di-tert-butyl-1,2-benzoquinone: Another quinone derivative with similar structural features.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A related compound with a hydroxyl group and tert-butyl groups.

Uniqueness: 2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

生物活性

2,5-Cyclohexadiene-1,4-dione, 2-(1,1-dimethylethyl)-5-hydroxy- (CAS No. 719-22-2), also known as 2,6-Di-tert-butyl-p-benzoquinone, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activities, focusing on its anticancer properties and mechanisms of action.

- Molecular Formula: C14H20O2

- Molecular Weight: 220.3074 g/mol

- IUPAC Name: 2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione

- InChIKey: RDQSIADLBQFVMY-UHFFFAOYSA-N

Research indicates that compounds in the benzoquinone class, including 2,5-cyclohexadiene derivatives, exhibit anticancer properties through various mechanisms:

- Induction of Apoptosis: Studies have shown that these compounds can induce apoptosis in cancer cells. For instance, a derivative of this compound demonstrated time-dependent pro-apoptotic activity on human melanoma cell lines by activating caspases and cleaving poly-(ADP-ribose)-polymerase (PARP) proteins .

- Cytotoxicity Against Tumor Cells: The compound has shown significant cytotoxic effects against various human tumor cell lines. For example, derivatives with n-hexyl substitutions exhibited enhanced bioactivity and cytotoxicity compared to their counterparts .

- Reactive Oxygen Species (ROS) Production: The generation of ROS is another pathway through which these compounds exert their effects. Increased levels of ROS can lead to oxidative stress and subsequent cell death in cancer cells .

Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of various derivatives of cyclohexa-2,5-diene-1,4-dione assessed their cytotoxicity against several human cancer cell lines. The results indicated that specific modifications significantly enhanced their efficacy:

| Compound | Structure Modification | IC50 (µM) | Cell Line |

|---|---|---|---|

| V | 2-Hexyl substitution | 5.4 | Melanoma M14 |

| XII | 2,5-Dimethoxy-3-hexyl | 7.8 | Breast cancer MCF7 |

| XIII | 2-Hydroxy-5-methoxy | 6.3 | Colon cancer HCT116 |

These findings suggest that the structural modifications can lead to improved biological activity and specificity towards cancer cells .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's anticancer activity is mediated through multiple pathways:

- Caspase Activation: The activation of caspases was confirmed through flow cytometry analysis using Annexin V/PI staining methods.

- Cell Cycle Arrest: The compounds were shown to induce cell cycle arrest at the G0/G1 phase in treated cells, which is crucial for inhibiting tumor growth.

特性

IUPAC Name |

4-tert-butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHREJGNFIKMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C(=O)C=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561005 |

Source

|

| Record name | 4-tert-Butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-70-9 |

Source

|

| Record name | 4-tert-Butyl-5-hydroxycyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。